molecular formula C23H26N2O5 B557571 2-((2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanamido)acetic acid CAS No. 142810-18-2

2-((2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanamido)acetic acid

Cat. No. B557571
M. Wt: 410.5 g/mol
InChI Key: BVPMIIMLKAWZFO-QKKBWIMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a specialty chemical, possibly used in the synthesis of other compounds .


Synthesis Analysis

The exact synthesis process for this compound is not provided in the available resources .


Molecular Structure Analysis

The molecular formula for this compound is C29H25NO4, and it has a molecular weight of 451.52 .


Physical And Chemical Properties Analysis

Detailed physical and chemical properties for this compound are not provided in the available resources .

Scientific Research Applications

Anti-inflammatory Properties

A study by Burch et al. (1991) delved into the anti-inflammatory properties of N-(fluorenyl-9-methoxycarbonyl) amino acids, a category to which the specified compound belongs. The research highlighted the broad spectrum of anti-inflammatory activity exhibited by these compounds against conditions such as oxazolone dermatitis in mice and adjuvant arthritis in rats, both of which involve activated T lymphocytes. Notably, one of the compounds, N-(fluorenyl-9-methoxycarbonyl)leucine (NPC 15199), demonstrated the capability to block neutrophil recruitment into the inflammatory site without being a general myelotoxin. This suggests a potential application of such compounds in treating inflammatory diseases by targeting T-lymphocyte activation and leukocyte infiltration without adversely affecting white cell functions or bone marrow progenitor numbers (Burch et al., 1991).

Therapeutic Efficacy in Colitis

Lowe and Noronha-Blob (2005) evaluated the therapeutic efficacy of the leukocyte recruitment inhibitor, NPC 15669 (another compound closely related to the specified chemical), in acetic acid-induced colitis in rats. The findings indicated that NPC 15669 significantly inhibited myeloperoxidase accumulation and colonic lesion scores, promoting the healing of ulcers and restoration of mucosal architecture. This highlights the potential of such compounds to prevent colonic damage and accelerate healing processes in inflammatory conditions, even when administered post-inflammation peak (Lowe & Noronha-Blob, 2005).

Metabolism and Biological Potency

Research on the metabolism of amino acids and their derivatives, such as those conducted by Tanaka et al. (1980), provides insights into the physiological roles of these compounds, including keto-enol tautomerization in branched-chain amino acid metabolism. Studies like these contribute to our understanding of the metabolic pathways and potential therapeutic applications of compounds like 2-((2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanamido)acetic acid (Tanaka et al., 1980).

Future Directions

The future directions or applications for this compound are not specified in the available resources .

properties

IUPAC Name

2-[[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-3-14(2)21(22(28)24-12-20(26)27)25-23(29)30-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19,21H,3,12-13H2,1-2H3,(H,24,28)(H,25,29)(H,26,27)/t14-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPMIIMLKAWZFO-QKKBWIMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanamido)acetic acid

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